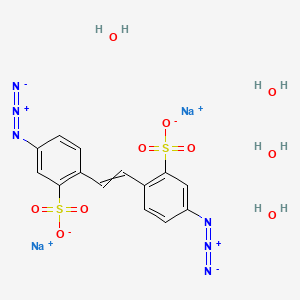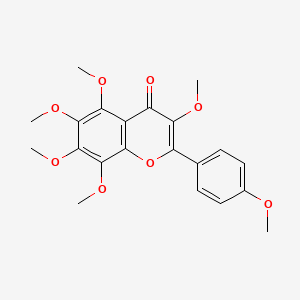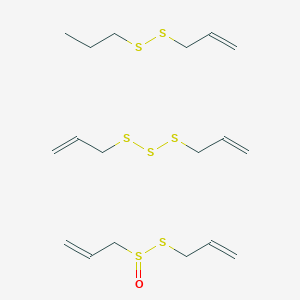
1-(丙-2-烯基二硫代)丙烷; 3-丙-2-烯基亚磺酰基硫代丙-1-烯; 3-(丙-2-烯基三硫代)丙-1-烯
描述
Garlic oil, derived from the garlic plant (Allium sativum), is a widely used natural product known for its potent aroma and numerous health benefits. It contains a variety of organosulfur compounds, such as diallyl disulfides and diallyl trisulfides, which contribute to its biological activities . Historically, garlic has been used both as a culinary ingredient and a medicinal remedy for various ailments .
科学研究应用
Garlic oil has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of Oils, garlic are thiol-containing proteins and enzymes of microorganisms . These targets play a crucial role in the essential metabolic pathways of these organisms, thus making them susceptible to the action of Oils, garlic .
Mode of Action
The mode of action of Oils, garlic involves selective targeting and inhibition of these thiol-containing proteins and enzymes . This results in the disruption of essential metabolic pathways in the microorganisms, thereby inhibiting their growth and proliferation .
Biochemical Pathways
Oils, garlic affects several biochemical pathways. Its organosulfur compounds maintain immune system homeostasis through positive effects on immune cells, especially by regulating cytokine proliferation and expression . These compounds also offer vascular benefits by regulating lipid metabolism or by exerting antihypertensive and antiaggregant effects .
Pharmacokinetics
The ADME properties of Oils, garlic are influenced by the mode of its utilization, preparation, and extraction . These factors impact the bioavailability of the organosulfur compounds present in Oils, garlic, thereby affecting its therapeutic potential .
Result of Action
The molecular and cellular effects of Oils, garlic’s action include antioxidant, anti-inflammatory, and immunomodulatory capacities . It has been attributed with beneficial effects against cardiovascular diseases, cancers, and immune system disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oils, garlic. For instance, the method of preparation and extraction can affect the concentration and bioavailability of its active organosulfur compounds .
生化分析
Biochemical Properties
The biochemical properties of Oils, Garlic are largely attributed to its volatile sulfur compounds such as diallyl disulfide, a 60% constituent of the oil . It contains various amino acids and many beneficial minerals such as iron and iodine
Cellular Effects
Herbal folklore holds that Garlic Oil has antifungal and antibiotic properties, but there is no clinical research confirming such effects
Molecular Mechanism
It is known to contain volatile sulfur compounds such as diallyl disulfide , which may interact with biomolecules, potentially influencing enzyme activity and gene expression. Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.
Metabolic Pathways
It is known to contain various amino acids and many beneficial minerals such as iron and iodine , suggesting that it may interact with enzymes or cofactors and potentially affect metabolic flux or metabolite levels. Detailed studies on these interactions are lacking.
准备方法
Synthetic Routes and Reaction Conditions
Garlic oil is typically prepared by infusing garlic cloves in a carrier oil, such as olive oil. The process involves crushing or chopping fresh garlic cloves and soaking them in the oil to extract the flavor and aroma . This can be done using different methods:
Stovetop Method: Garlic and oil are heated together over medium-low heat for a few minutes until the garlic is light brown and slightly crispy.
No-Cook Method: Garlic is simply added to the oil and left to infuse for several days.
Industrial Production Methods
On an industrial scale, garlic oil is produced through steam distillation of mashed garlic. This method yields a higher concentration of organosulfur compounds and ensures a more consistent product .
化学反应分析
Types of Reactions
Garlic oil undergoes various chemical reactions, including:
Oxidation: The organosulfur compounds in garlic oil can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfides to thiols.
Substitution: Organosulfur compounds can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include various sulfoxides, sulfones, and thiols, which contribute to the biological activity of garlic oil .
相似化合物的比较
Garlic oil is unique due to its high content of organosulfur compounds. Similar compounds include:
Onion Oil: Contains similar sulfur compounds but in different proportions.
Leek Oil: Also rich in sulfur compounds but has a milder flavor and aroma.
Chive Oil: Contains fewer sulfur compounds and is primarily used for its mild flavor.
Garlic oil stands out due to its potent biological activities and strong aroma, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1-(prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2.C6H10S3.C6H12S2/c1-3-5-8-9(7)6-4-2;1-3-5-7-9-8-6-4-2;1-3-5-7-8-6-4-2/h2*3-4H,1-2,5-6H2;3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQUMZMLYHQYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSCC=C.C=CCSSSCC=C.C=CCSS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32OS7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oils, garlic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
8000-78-0 | |
| Record name | Oils, garlic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, garlic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary bioactive compounds found in garlic oil?
A1: Garlic oil contains various organosulfur compounds (OSCs) attributed to its biological activity. The most notable OSCs include diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). [, , ]
Q2: Can you provide the molecular formula and weight of diallyl trisulfide (DATS), a key component of garlic oil?
A2: Diallyl trisulfide (DATS) has the molecular formula C6H10S3 and a molecular weight of 178.33 g/mol. []
Q3: What spectroscopic techniques are commonly employed to characterize garlic oil and its components?
A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify individual volatile compounds in garlic oil. Other methods like nuclear magnetic resonance (NMR) spectroscopy can provide structural information about the compounds. [, ]
Q4: What are the primary biological activities reported for garlic oil?
A4: Garlic oil exhibits a range of biological activities, including antimicrobial, antifungal, insecticidal, and antioxidant properties. These activities are largely attributed to the presence of OSCs. [, , , , , , ]
Q5: How does garlic oil exert its antifungal effects?
A5: Garlic oil, particularly its diallyl disulfide (DADS) component, has shown promising antifungal activity against various plant pathogens, including Alternaria solani causing leaf blight in potatoes. The mechanism involves inhibiting mycelial growth and spore germination of the fungi. [, ]
Q6: Can garlic oil be used as a mosquito repellent or larvicide?
A6: Yes, research demonstrates the effectiveness of garlic oil and its emulsions against mosquito larvae, particularly Aedes aegypti. The oil disrupts larval development, leading to mortality. []
Q7: Has garlic oil demonstrated potential in controlling stored grain pests?
A7: Garlic oil exhibits fumigant and contact toxicity against stored grain pests like the red flour beetle (Tribolium castaneum) and the Angoumois grain moth (Sitotroga cerealella). Its efficacy is dose-dependent and varies with exposure time. [, ]
Q8: Can garlic oil be used to control mite infestations in honeybee colonies?
A8: Preliminary research suggests that garlic oil could be a promising natural acaricide against Varroa mites, a significant threat to honeybee colonies. Further research is needed to determine optimal application methods and safety for bees. []
Q9: Is garlic oil safe for human consumption?
A9: While garlic is generally safe for consumption as a food, concentrated garlic oil can cause adverse effects like heartburn, nausea, and allergic reactions. It's crucial to consult a healthcare professional before using garlic oil supplements. []
Q10: What safety concerns are associated with using garlic oil as a pesticide?
A10: While generally considered safe, garlic oil can be toxic to beneficial insects and aquatic organisms at high concentrations. It's essential to use appropriate concentrations and application methods to minimize environmental impact. [, ]
Q11: How can the volatility and stability of garlic oil be addressed for practical applications?
A11: Encapsulation techniques using bio-based materials like amylose inclusion complexes show promise in improving the stability, solubility, and controlled release of garlic oil, enhancing its efficacy in applications like mosquito control. []
Q12: What are some future research directions for garlic oil?
A12: Further investigation is needed to elucidate the specific mechanisms of action of garlic oil's bioactive compounds against various pathogens and pests. Additionally, research on optimizing formulations for improved stability, bioavailability, and targeted delivery holds significant potential. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


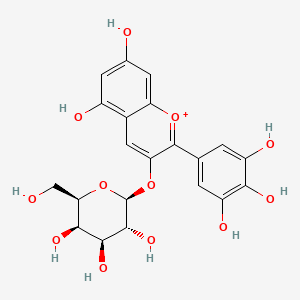
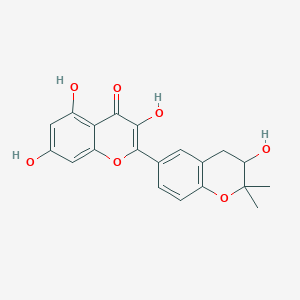


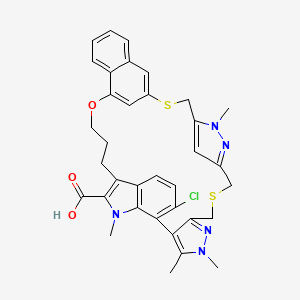
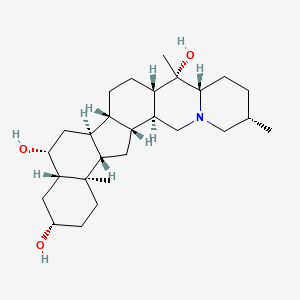
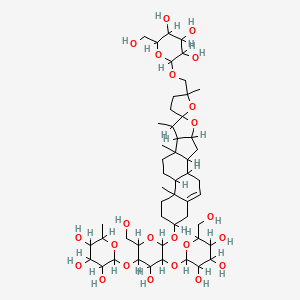
![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)

